2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with phenyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldoxime
- N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOHYDRAZIDE
Uniqueness
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is unique due to its specific structural features, such as the combination of a furan ring with phenyl groups and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H14ClFN2O |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H14ClFN2O/c25-20-12-7-13-21(26)19(20)15-28-24-18(14-27)22(16-8-3-1-4-9-16)23(29-24)17-10-5-2-6-11-17/h1-13,15H/b28-15+ |
InChI Key |
UJWNUNVBRCJEDN-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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